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Compound of Interest

Compound Name: NO-Feng-PDEtMPPI

Cat. No.: B14080109

For researchers and professionals in drug development, the precise structural confirmation of
novel compounds is paramount. This guide focuses on the reaction product NO-Feng-
PDEtMPPI, providing available structural information and outlining the standard experimental
methodologies required for its definitive characterization. While a specific primary research
article detailing the synthesis and experimental data for NO-Feng-PDEtMPPI could not be
retrieved from the available resources, this guide presents the compound's known structure
and describes the analytical techniques typically employed for such confirmation, offering a
framework for its comparative analysis.

Unveiling the Molecular Identity of NO-Feng-
PDEtMPPI

NO-Feng-PDEtMPPi is a complex organic molecule with the chemical formula C37HseN4Oa. Its
formal IUPAC name is (1R,2S)-N-(2,6-diethyl-4-methylphenyl)-1-[3-[(1R,2S)-2-[(2,6-diethyl-4-
methylphenyl)carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-
carboxamide. The "NO" in its commonly used name likely refers to the N-oxide functionalities
within the piperidine rings, which are known to be capable of releasing nitric oxide (NO), a
critical signaling molecule in various physiological processes. The "Feng" designation may be
attributed to the researchers who first synthesized or characterized the compound. "PDEtMPPI"
is likely an abbreviation for the significant piperidine-based structural motifs within the
molecule.
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Below is a diagram illustrating the logical relationship of the components of the NO-Feng-
PDEtMPPi name to its chemical structure.
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Click to download full resolution via product page

Logical breakdown of the name NO-Feng-PDEtMPPI.

Standard Experimental Protocols for Structural
Confirmation

The definitive confirmation of the structure of a novel compound like NO-Feng-PDEtMPPi
relies on a suite of analytical techniques. The following are standard experimental protocols

that would be employed for this purpose.

Table 1: Analytical Techniques for Structural Elucidation
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Technique

Purpose

Expected Information for
NO-Feng-PDEtMPPi

Nuclear Magnetic Resonance

(NMR) Spectroscopy

To determine the carbon-
hydrogen framework of the

molecule.

1H NMR would show the
chemical shifts, integrations,
and coupling patterns of all
protons. 13C NMR would
identify all unique carbon
environments. 2D NMR
techniques (e.g., COSY,
HSQC, HMBC) would establish
the connectivity between

atoms.

Mass Spectrometry (MS)

To determine the molecular
weight and elemental

composition.

High-resolution mass
spectrometry (HRMS) would
provide the exact mass of the
molecule, confirming the
molecular formula
Cs7Hs6N4Oa4. Fragmentation
patterns could offer further

structural insights.

Fourier-Transform Infrared

(FTIR) Spectroscopy

To identify the functional
groups present in the

molecule.

Characteristic absorption
bands would be expected for
C=0 (amide), N-O (N-oxide),
C-N, and C-H bonds.

X-ray Crystallography

To determine the three-
dimensional arrangement of

atoms in a crystalline sample.

If a suitable single crystal can
be grown, this technique would
provide the most definitive
proof of the molecule's
absolute stereochemistry and

conformation.

Elemental Analysis

To determine the percentage
composition of elements (C, H,
N).

The experimentally determined
percentages of carbon,
hydrogen, and nitrogen should

match the theoretical values
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calculated from the molecular

formula.

Experimental Workflow for Structural Confirmation

The general workflow for confirming the structure of a newly synthesized compound such as
NO-Feng-PDEtMPPi is outlined in the following diagram.
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A typical experimental workflow for structural confirmation.
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Comparative Analysis with Alternative Nitric Oxide

Donors

While specific performance data for NO-Feng-PDEtMPPi is not publicly available, a

comparative analysis would typically involve evaluating its nitric oxide-releasing properties

against other known NO donors. Key parameters for comparison would include the rate of NO

release, the total amount of NO released, the mechanism of release (e.g., spontaneous, light-

triggered, enzyme-triggered), and the compound's stability and cytotoxicity.

ble 2: C : f )  Nitric Oxid

General .

Class of NO Donor Advantages Disadvantages
Structure/Features
Contain the Predictable rates of

N-Diazeniumdiolates
(NONOates)

[N(O)NO]~ functional
group.

NO release, tunable

half-lives.

Can be unstable at

physiological pH.

S-Nitrosothiols
(RSNOs)

Contain the S-N=0

functional group.

Endogenously
present, release NO

via multiple pathways.

Can be sensitive to

light and metal ions.

Organic Nitrates

Contain the C-O-NO:

functional group.

Well-established class
of drugs (e.g.,

nitroglycerin).

Can lead to tolerance

with prolonged use.

Metal-Nitrosyl

Complexes

Contain a metal

center bound to NO.

Diverse structures and

release mechanisms.

Potential for metal

toxicity.

Piperidine N-Oxides

Contain a piperidine

Potentially novel

release mechanisms

Less studied

(like NO-Feng- ] ) ] ] compared to other
) N-oxide moiety. and biological
PDEtMPPI) o classes.
activities.
Conclusion

The structural confirmation of NO-Feng-PDEtMPPI, a complex piperidine N-oxide derivative,

requires a multi-faceted analytical approach. While its molecular structure is documented in

chemical databases, the primary experimental data for its confirmation are not readily
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accessible in the public domain. For researchers working with this or similar compounds, the
application of standard spectroscopic and analytical techniques as outlined in this guide is
essential for unambiguous structural elucidation. A thorough characterization of its NO-
releasing properties would be the subsequent step in evaluating its potential as a therapeutic
agent and comparing its performance against established nitric oxide donors.

 To cite this document: BenchChem. [Unraveling the Structure of NO-Feng-PDEtMPPI: A
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14080109#confirming-the-structure-of-no-feng-
pdetmppi-reaction-products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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